N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide: is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pteridine structure, followed by the introduction of the thiophen-2-ylmethyl group and the 2,5-dimethylphenyl group. The final step involves the formation of the acetamide linkage.
Preparation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formamide under controlled conditions.
Introduction of the thiophen-2-ylmethyl group: This step involves the use of thiophene-2-carbaldehyde in a nucleophilic addition reaction.
Attachment of the 2,5-dimethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pteridine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide may have potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(phenyl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
- N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(furanyl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Uniqueness
The uniqueness of N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide lies in the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds that may have other substituents like phenyl or furanyl groups.
Properties
Molecular Formula |
C21H19N5O2S2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H19N5O2S2/c1-13-5-6-14(2)16(10-13)24-17(27)12-30-21-25-19-18(22-7-8-23-19)20(28)26(21)11-15-4-3-9-29-15/h3-10H,11-12H2,1-2H3,(H,24,27) |
InChI Key |
QWJVFOFBQOORBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4 |
Origin of Product |
United States |
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